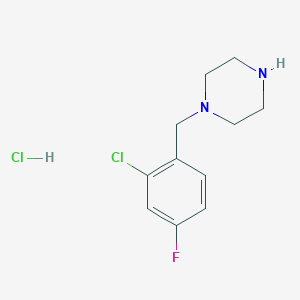
1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14ClFN2. It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a benzyl group substituted with chlorine and fluorine atoms.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Nucleophilic Addition: The piperazine ring can participate in nucleophilic addition reactions, leading to the formation of various adducts.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential drug candidates for treating neurological disorders and cancers.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and molecular targets.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperazine: This compound lacks the chlorine atom but retains the fluorobenzyl group, making it less reactive in certain substitution reactions.
1-(2-Chlorobenzyl)piperazine: This compound lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
1-Benzylpiperazine: This compound lacks both chlorine and fluorine atoms, making it a simpler structure with different properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H15Cl2FN2 |
|---|---|
Molekulargewicht |
265.15 g/mol |
IUPAC-Name |
1-[(2-chloro-4-fluorophenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C11H14ClFN2.ClH/c12-11-7-10(13)2-1-9(11)8-15-5-3-14-4-6-15;/h1-2,7,14H,3-6,8H2;1H |
InChI-Schlüssel |
NLGNDZRIKQOQNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)F)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride](/img/structure/B12288474.png)
![9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride](/img/structure/B12288477.png)
![5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12288479.png)
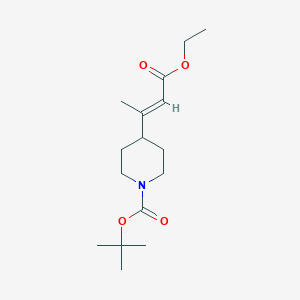
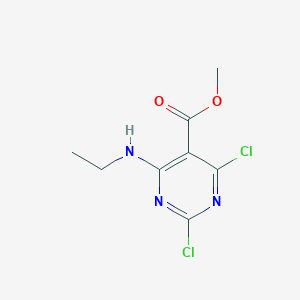
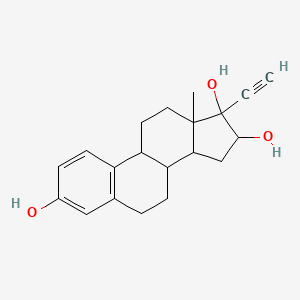

![2-[(2-bromophenyl)methyl]guanidine](/img/structure/B12288539.png)
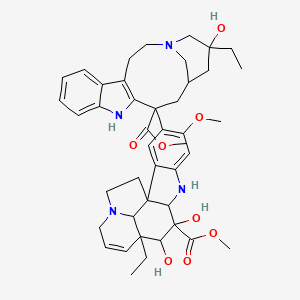
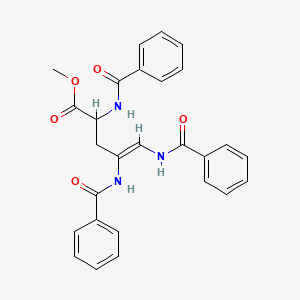

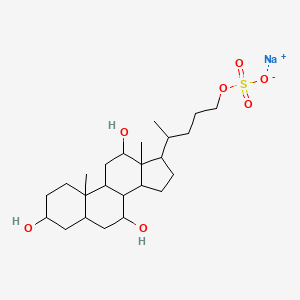
![2,2'-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran](/img/structure/B12288577.png)
